L-Isoleucine N-carboxyanhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

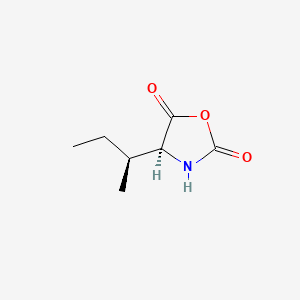

L-Isoleucine N-carboxyanhydride is a derivative of the amino acid L-isoleucine. It is a cyclic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is part of the N-carboxyanhydride family, which has been used for the synthesis of polypeptides and other polymeric materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Isoleucine N-carboxyanhydride can be synthesized by reacting L-isoleucine with triphosgene in the presence of a base . The reaction typically takes place in an organic solvent such as ethyl acetate or dichloromethane. The reaction conditions often involve low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield . The product is usually purified by recrystallization or chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: L-Isoleucine N-carboxyanhydride primarily undergoes ring-opening polymerization reactions . This compound can also participate in nucleophilic substitution reactions where the ring is opened by nucleophiles such as amines .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include primary amines, crown ethers, and various bases . The reactions are typically carried out in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane or chloroform .

Major Products: The major products formed from the reactions of this compound are polypeptides and other polymeric materials . These products often exhibit unique properties such as high molecular weight and specific secondary structures like alpha-helices and beta-sheets .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Synthesis of Polypeptides :

- L-Isoleucine NCA is primarily used for synthesizing polypeptides through ROP. This method allows for the creation of polypeptides with defined molecular weights and low dispersity, which are essential for applications in drug delivery and tissue engineering .

- Example : Poly-L-isoleucine has been studied for its potential as a drug carrier due to its biocompatibility and biodegradability.

-

Biomedical Materials :

- The use of L-Isoleucine NCA in biomedical applications includes the development of scaffolds for tissue engineering. These scaffolds can mimic natural extracellular matrices, promoting cell adhesion and growth .

- Case Study : Research has shown that polypeptides derived from L-Isoleucine NCA can enhance the regeneration of nerve tissues, demonstrating their potential in regenerative medicine.

-

Gene Delivery Vectors :

- L-Isoleucine NCA has been explored as a component in non-viral gene delivery systems. Its ability to form stable complexes with nucleic acids facilitates efficient cellular uptake, which is crucial for gene therapy applications .

- Findings : Studies indicate that polypeptide vectors made from L-Isoleucine NCA exhibit lower cytotoxicity compared to traditional cationic lipids used in gene delivery.

Recent studies have improved the synthesis methods for L-Isoleucine NCA, making them more efficient and environmentally friendly. For instance, new moisture-tolerant routes have been developed that utilize epoxides to scavenge hydrogen chloride during polymerization, allowing reactions to proceed under less stringent conditions . This advancement not only enhances yield but also reduces the need for hazardous reagents like phosgene.

Mecanismo De Acción

The mechanism of action of L-Isoleucine N-carboxyanhydride involves the ring-opening polymerization process . The compound reacts with nucleophiles, leading to the formation of polypeptide chains. The molecular interactions between the propagating polypeptide and the monomer play a crucial role in the acceleration of the polymerization reaction . This process is often catalyzed by crown ethers or other catalysts that lower the activation energy for the ring-opening reaction .

Comparación Con Compuestos Similares

L-Isoleucine N-carboxyanhydride is similar to other N-carboxyanhydrides such as L-alanine N-carboxyanhydride and L-valine N-carboxyanhydride . it is unique in its ability to form specific secondary structures in the resulting polypeptides . This makes it particularly useful for applications requiring specific polymer properties. Other similar compounds include N-carboxyanhydrides derived from glycine, leucine, and phenylalanine .

Propiedades

Número CAS |

45895-90-7 |

|---|---|

Fórmula molecular |

C7H11NO3 |

Peso molecular |

157.169 |

Nombre IUPAC |

(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m0/s1 |

Clave InChI |

WAACGCAWLJFFQX-WHFBIAKZSA-N |

SMILES |

CCC(C)C1C(=O)OC(=O)N1 |

Sinónimos |

[S-(R*,R*)]-4-(1-Methylpropyl)-2,5-Oxazolidinedione; Isoleucine N-Carboxyanhydride_x000B_L-Isoleucine N-carboxyanhydride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.